molecular formula C10H19NO4 B2614704 tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate CAS No. 1931934-93-8

tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate

Cat. No.: B2614704
CAS No.: 1931934-93-8
M. Wt: 217.265
InChI Key: KWKVNKDJIRDXRH-SFYZADRCSA-N
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Description

tert-Butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate: is a chemical compound known for its unique structural features and reactivity It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The starting material, often a suitable diol, undergoes cyclization to form the tetrahydropyran ring. This step may involve acid-catalyzed cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position of the tetrahydropyran ring can be introduced via selective oxidation reactions.

    Carbamate Formation: The final step involves the reaction of the hydroxylated tetrahydropyran with tert-butyl isocyanate under mild conditions to form the desired carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Esters or ethers.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate is used as a protecting group for amines due to its stability under various reaction conditions and ease of removal.

Biology

The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.

Industry

In the material science industry, it is used in the development of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved often include inhibition of enzyme activity or alteration of receptor binding, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(3R,4R)-3-hydroxycyclohexyl]carbamate
  • tert-Butyl N-[(3R,4R)-3-hydroxycyclopentyl]carbamate

Uniqueness

tert-Butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate is unique due to the presence of the tetrahydropyran ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-hydroxyoxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVNKDJIRDXRH-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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